5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c20-17-10-14(11-21-12-17)18(23)22-13-19(24,15-4-2-1-3-5-15)16-6-8-25-9-7-16/h1-5,10-12,16,24H,6-9,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZTVIZQLSVVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of nicotinamide to introduce the bromine atom. This is followed by the formation of the hydroxy-phenyl-tetrahydropyran moiety through a series of reactions involving hydroalkoxylation and protection/deprotection steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the hydroxy group can be reduced to a methylene group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinamide derivatives.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential targets include enzymes or receptors that recognize the nicotinamide moiety. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Substituent Complexity :
- The target compound’s 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl group introduces steric bulk and chiral centers, which are absent in simpler analogues like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide . This complexity may improve target selectivity but complicate synthesis.
- In contrast, Z14 () features a pyrimidine core with sulfur-containing substituents, prioritizing interactions with hydrophobic enzyme pockets .
Lipophilicity vs. Solubility :
- The oxan-4-yl (tetrahydropyran) group in the target compound balances lipophilicity (phenyl) with moderate polarity (ether), whereas pivaloyl or dimethoxybenzyl groups in analogues prioritize either steric protection (pivaloyl) or electron donation (methoxy) .
Biological Activity
5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 366.23 g/mol
IUPAC Name: 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide
Research has shown that compounds similar to 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation. A study conducted on A549 lung adenocarcinoma cells demonstrated that compounds with structural similarities exhibited significant cytotoxicity, suggesting that this compound may also have similar effects.
Case Studies
- Study on Structural Analogues : In a comparative study, several derivatives were evaluated for their anticancer activity against A549 cells. The results indicated that compounds with electron-withdrawing groups showed enhanced anticancer activity compared to their counterparts with electron-donating groups .
- MTT Assay Results : The MTT assay results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls. This suggests a dose-dependent relationship between the compound concentration and its cytotoxic effects .
Spectrum of Activity
The antimicrobial properties of 5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide were evaluated against various multidrug-resistant pathogens. The compound demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings
- In Vitro Testing : In vitro tests revealed that the compound inhibited the growth of MRSA strains at concentrations lower than those required for traditional antibiotics. This highlights its potential as a candidate for developing new antimicrobial agents targeting resistant strains .
- Comparison with Standard Antibiotics : When compared to standard antibiotics like vancomycin, the compound showed comparable efficacy against certain bacterial strains, suggesting its potential as an alternative treatment option in clinical settings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₃ |
| Molecular Weight | 366.23 g/mol |
| Anticancer Activity | Significant against A549 |
| Antimicrobial Activity | Effective against MRSA |
| Mechanism of Action | Induces apoptosis, inhibits proliferation |
Q & A
Q. Critical Parameters :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Bromination | DCM, NBS, 0°C → RT | Monitor via TLC (Rf ~0.4) |
| Amide Coupling | DMF, EDC, HOBt, 12h, RT | Use excess amine (1.5 eq) |
| Final Purification | Ethanol/water (3:1) | Slow cooling to 4°C |
Advanced Consideration : For scale-up, replace batch reactions with continuous flow systems to enhance reproducibility and reduce solvent waste .
What advanced analytical techniques confirm the molecular structure and stereochemistry of this compound?
Basic Research Question
Advanced Research Question
- X-ray Crystallography : Resolve stereochemistry at the hydroxy-oxane-phenylethyl chiral center. Use programs like ORTEP-III for structural refinement (e.g., C–O bond angles: 109.5° ± 0.5°) .
- Dynamic NMR : Study conformational flexibility of the oxane ring in solution (e.g., coalescence temperature analysis) .
How can researchers evaluate its potential as a CB2 receptor modulator for anti-inflammatory applications?
Advanced Research Question
- In Vitro Assays :
- Receptor Binding : Competitive displacement of [³H]CP55,940 in CB2-transfected HEK293 cells (IC₅₀ determination) .
- Functional Activity : cAMP inhibition assays (EC₅₀ via GloSensor™).
- In Vivo Models :
- Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, i.p.).
- Microglial activation in neuroinflammation models (e.g., LPS-induced BV2 cells).
Data Interpretation : Compare efficacy to reference compounds (e.g., GW405833) and assess selectivity via CB1/CB2 binding ratios .
What reaction mechanisms govern the stability of the hydroxy-oxane-phenylethyl group under acidic/basic conditions?
Advanced Research Question
- Acidic Conditions : Protonation of the hydroxy group leads to oxane ring opening via SN1 (e.g., in 1M HCl, 60°C). Monitor via LC-MS for degradation products (e.g., phenylacetaldehyde derivatives) .
- Basic Conditions : Hydroxide attack on the carboxamide carbonyl (pH > 10) forms a tetrahedral intermediate, leading to hydrolysis. Stabilize with non-nucleophilic bases (e.g., DBU) .
Q. Mitigation Strategies :
- Use protective groups (e.g., TBS for hydroxy) during synthesis.
- Optimize pH in formulation buffers (pH 6–8) for biological assays .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, CB2 affinity may vary between CHO-K1 and HEK293 cells due to receptor glycosylation differences .
- Structural Analogs : Synthesize derivatives (e.g., replace oxane with piperidine) to isolate pharmacophoric contributions.
- Orthogonal Assays : Validate anti-inflammatory activity via cytokine profiling (IL-6/TNF-α ELISA) alongside receptor binding .
What methodologies address low solubility in pharmacokinetic studies?
Advanced Research Question
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., 20% HP-β-CD) to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the hydroxy group, hydrolyzed in vivo by alkaline phosphatase .
- Nanoparticle Encapsulation : Formulate with PLGA-PEG (size: 150–200 nm, PDI < 0.2) for sustained release in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
